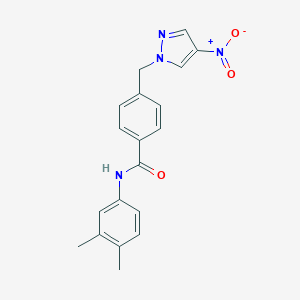methanone](/img/structure/B213934.png)
[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone, commonly known as EPM, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. EPM belongs to the class of quinoline derivatives and is known for its unique chemical and pharmacological properties.
作用機序
The exact mechanism of action of EPM is not yet fully understood. However, it has been suggested that EPM exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. EPM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. EPM has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
EPM has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. EPM has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, EPM has been found to exhibit neuroprotective activity by reducing the production of reactive oxygen species and inhibiting the activity of AChE.
実験室実験の利点と制限
EPM has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. EPM is also stable and can be stored for long periods without significant degradation. However, there are also some limitations to using EPM in lab experiments. EPM is not water-soluble, which can limit its use in certain experiments. Additionally, the exact mechanism of action of EPM is not yet fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on EPM. One area of research could focus on further elucidating the mechanism of action of EPM. This could involve studying the effects of EPM on various cellular processes and identifying the specific enzymes and proteins that are affected by EPM. Another area of research could focus on exploring the potential therapeutic applications of EPM in the treatment of neurodegenerative diseases. This could involve conducting preclinical studies to evaluate the safety and efficacy of EPM in animal models of neurodegenerative diseases. Finally, future research could focus on developing new derivatives of EPM with improved pharmacological properties.
合成法
EPM can be synthesized by the reaction of 2-ethoxyaniline with 4-chloro-3-formylquinoline in the presence of piperidine. The reaction results in the formation of EPM as a yellow crystalline solid with a high yield.
科学的研究の応用
EPM has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit significant antitumor, antioxidant, and anti-inflammatory properties. EPM has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone |
|---|---|
分子式 |
C23H24N2O2 |
分子量 |
360.4 g/mol |
IUPAC名 |
[2-(2-ethoxyphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O2/c1-2-27-22-13-7-5-11-18(22)21-16-19(17-10-4-6-12-20(17)24-21)23(26)25-14-8-3-9-15-25/h4-7,10-13,16H,2-3,8-9,14-15H2,1H3 |
InChIキー |
NUZHVSCIMBTMNC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
正規SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)

![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)

![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)
![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)